Acridine Red 3B
Description
Historical Context and Current Research Trajectories
The acridine (B1665455) scaffold has a long history in dye chemistry and medicinal applications, dating back to the late nineteenth century when acridine orange, another notable dye, was first extracted from coal tar wikipedia.orgfrontiersin.org. Early research focused on their use as dyes and their interaction with biological molecules. Acridine Red 3B, while perhaps less ubiquitous than acridine orange, has been recognized for its specific applications in histology as a staining agent stainsfile.comebi.ac.ukebi.ac.uk.
Current research trajectories involving acridine derivatives, including those related to this compound, continue to explore their potential in diverse fields. While direct research specifically on "this compound" in cutting-edge applications may be less prevalent than broader studies on the acridine scaffold, its properties as a fluorescent probe and its interactions with nucleic acids remain areas of interest. Studies on related acridine compounds highlight their use in fluorescence microscopy for visualizing cellular structures and nucleic acids due to their ability to intercalate into DNA smolecule.comfrontiersin.orgwikipedia.orgleica-microsystems.complos.org. Furthermore, the acridine scaffold itself is a subject of intense research for its potential in photochemistry, material science, and as a basis for novel therapeutic agents, particularly in oncology, owing to its DNA-binding and intercalative properties researchgate.netjppres.comrsc.orgmdpi.comresearchgate.netmdpi.commdpi.comacs.orgresearchgate.net.
Significance of the Acridine Scaffold in Advanced Chemical Systems
The acridine scaffold is a privileged structure in medicinal chemistry and advanced materials science due to its inherent properties. Its planar, π-conjugated tricyclic aromatic system allows for effective intercalation into DNA, a mechanism exploited by many acridine-based compounds for their anticancer and antimicrobial activities researchgate.netjppres.comrsc.orgmdpi.comresearchgate.netmdpi.comnih.gov. This DNA-binding capability is also fundamental to its utility as a fluorescent probe, enabling the visualization of nucleic acids in biological research smolecule.comwikipedia.orgleica-microsystems.complos.org.
The versatility of the acridine scaffold allows for extensive chemical modification, leading to derivatives with tailored photophysical, electronic, and biological properties. Researchers are actively synthesizing new acridine derivatives for applications such as:
Fluorescent Probes and Imaging: Acridine derivatives are employed in fluorescence microscopy and imaging techniques due to their fluorescent properties, allowing for the detection and visualization of various biological structures and molecules smolecule.comfrontiersin.orgwikipedia.orgleica-microsystems.complos.orgaatbio.comacs.orgnih.govresearchgate.netnankai.edu.cn.
Photocatalysis: Certain acridine-based compounds are investigated as photocatalysts in organic synthesis, facilitating reactions under light irradiation smolecule.comacs.org.
Material Science: The acridine structure is being explored for its potential in optoelectronics and as components in advanced materials researchgate.net.
Therapeutic Agents: The scaffold's ability to interact with DNA and inhibit key enzymes like topoisomerases makes it a valuable starting point for developing anticancer, antimalarial, and antimicrobial agents researchgate.netjppres.comrsc.orgmdpi.comresearchgate.netmdpi.comrsc.org.
The inherent fluorescence of acridine dyes, including this compound, is a key feature. For Acridine Red, excitation at 552 nm leads to emission at 584 nm aatbio.com. Related acridine dyes, like acridine orange, exhibit shifts in their excitation and emission spectra depending on their binding to DNA or RNA, demonstrating their utility in differential staining frontiersin.orgwikipedia.orgleica-microsystems.complos.orgmedchemexpress.com.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 2465-29-4 | smolecule.comlookchem.comnih.gov |
| Molecular Formula | C₁₅H₁₅ClN₂O | smolecule.comlookchem.comnih.gov |
| Molecular Weight | 274.75 g/mol | smolecule.comlookchem.comnih.gov |
| Appearance | Red dye (implied by name and application) | stainsfile.com |
| Solubility | Soluble in DMSO, Aqueous solutions | smolecule.comstainsfile.com |
| Excitation Maximum | 552 nm (for Acridine Red) | aatbio.com |
| Emission Maximum | 584 nm (for Acridine Red) | aatbio.com |
| Primary Application | Histological dye, Staining nucleic acids, Fluorescent probe | smolecule.comstainsfile.comebi.ac.ukebi.ac.uknih.govleica-microsystems.com |
| C.I. Number | 45000 | lookchem.comstainsfile.comwikipedia.org |
Table 2: Synthesis Methods for Acridine Derivatives
| Synthesis Method | Description | Relevance to this compound |
| Bernthsen Synthesis | Condensation of diphenylamine (B1679370) with carboxylic acids in the presence of zinc chloride. The choice of carboxylic acid influences the resulting acridine structure. | General acridine synthesis route; may be adapted for specific derivatives. smolecule.comwikipedia.orgmdpi.com |
| Ullmann Synthesis | Condensation of a primary amine with an aromatic aldehyde/carboxylic acid in the presence of a strong mineral acid, followed by cyclization. | General acridine synthesis route. mdpi.com |
| Other Synthetic Routes | Heating salicylaldehyde (B1680747) with aniline (B41778) and zinc chloride, or using chloroform (B151607) with diphenylamine under acidic conditions. These methods yield various acridine derivatives. | General acridine synthesis routes. smolecule.com |
Compound Name List:
this compound
Acridine Red
Acridin Red
3B Acridine red hydrochloride
C.I. 45000
CI 45000
Xanthylium,3,6-bis(methylamino)-,chloride (1:1)
N-methyl-3-(methylimino)-3H-xanthen-6-amine hydrochloride
3H-Xanthen-6-amine, hydrochloride
(Dimethyldiamino)xanthenyl chloride
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H15ClN2O |
|---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
N-methyl-6-methyliminoxanthen-3-amine;hydrochloride |
InChI |
InChI=1S/C15H14N2O.ClH/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12;/h3-9,16H,1-2H3;1H |
InChI Key |
IVHDZUFNZLETBM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C3C=CC(=NC)C=C3O2.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Structural Diversification of Acridine Red 3b and Its Analogs
Synthetic Pathways to Acridine (B1665455) Red 3B and Related Acridinium Compounds
The construction of the acridine scaffold, the core of Acridine Red 3B analogs, relies on several established and innovative synthetic routes. These methods facilitate the creation of the fundamental tricyclic structure, which can then be further modified.
Classic Condensation Reactions and Modern Refinements
Historically, the synthesis of 3,6-diaminoacridine, a key precursor and structural analog to this compound, has been achieved through classic condensation reactions. A prevalent method involves the reaction of m-phenylenediamine (B132917) with formic acid in the presence of a mineral acid like sulfuric acid. researchgate.netgoogle.com This reaction, typically performed in a high-boiling solvent such as glycerol (B35011) or ethylene (B1197577) glycol at elevated temperatures, yields the 3,6-diaminoacridine core. researchgate.netgoogle.comnih.gov The process involves the formation of formylated intermediates from m-phenylenediamine, followed by cyclization and dehydration to form the acridine ring system.
Another classic approach is the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid using zinc chloride as a catalyst at high temperatures (200-270 °C). pharmaguideline.comptfarm.pl While versatile, this method often requires harsh conditions.
Modern refinements have sought to improve efficiency, yield, and substrate scope while utilizing milder reaction conditions. A significant advancement is the use of palladium-catalyzed reactions. One such method achieves the synthesis of 9-substituted acridines through the addition of terminal acetylenes to bis(2-bromophenyl)amine. nih.gov This one-pot reaction, facilitated by a palladium catalyst and a diamine base at elevated temperatures, proceeds via a pathway that favors acridine formation over a double Sonogashira reaction. nih.gov This approach allows for the introduction of various substituents at the 9-position, offering a direct route to functionalized acridines.
| Method | Reactants | Conditions | Product | Key Features |
| Classic Condensation | m-Phenylenediamine, Formic Acid | Mineral Acid (e.g., H₂SO₄), High Temperature (e.g., 155°C) | 3,6-Diaminoacridine | Traditional, robust method for proflavine (B1679165) synthesis. researchgate.netnih.gov |
| Bernthsen Synthesis | Diphenylamine (B1679370), Carboxylic Acid | ZnCl₂, High Temperature (200-270°C) | 9-Substituted Acridine | Classic method for 9-substituted acridines. pharmaguideline.comptfarm.pl |
| Palladium-Catalyzed Cyclization | bis(2-Bromophenyl)amine, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Ethylene diamine, Heat | 9-Substituted Acridine | Modern, one-pot synthesis with good substrate scope. nih.gov |
Derivatization Strategies for Functional Enhancement
Functional enhancement of the acridine core is crucial for tailoring its properties for specific applications. Derivatization strategies often focus on modifying the substituents at various positions of the acridine ring, particularly the exocyclic amino groups in 3,6-diaminoacridine analogs.
One strategy involves the conversion of the amino groups into ureas or thioureas. For instance, 3,6-diaminoacridine (proflavine) can be treated with thiophosgene (B130339) to yield 3,6-diisothiocyanatoacridine. mdpi.com This intermediate serves as a versatile platform for synthesizing a range of bis-thiourea derivatives by reacting it with various primary amines. The resulting thioureas can be further converted to their corresponding ureas by reaction with reagents like mesitylnitrile oxide. mdpi.com These modifications can significantly alter the molecule's electronic properties and interaction capabilities.
Late-stage functionalization offers an efficient way to introduce diversity into complex molecules without de novo synthesis. A powerful method involves the direct C-H fluorination of the acridine ring, followed by nucleophilic aromatic substitution (SNAr). nih.gov This approach allows for the selective installation of a fluorine atom, typically at a position adjacent to the ring nitrogen. The installed fluoride (B91410) then acts as a leaving group, enabling the introduction of a wide array of nitrogen, oxygen, sulfur, or carbon-based nucleophiles under mild conditions. nih.gov This strategy is particularly valuable for creating libraries of analogs for structure-activity relationship studies.
Another approach to enhance functionality, particularly fluorescence, is by extending the π-conjugated system. This can be achieved by synthesizing derivatives that incorporate other aromatic or heterocyclic moieties. For example, new fluorescent pyrazolo[4,3-a]acridine derivatives have been prepared, demonstrating that fusion of additional heterocyclic rings can lead to compounds with desirable optical properties. researchgate.net
Synthesis of this compound-Based Hybrid Molecules
Creating hybrid molecules by linking the acridine scaffold to other functional moieties is a prominent strategy to develop compounds with novel properties. This approach combines the characteristics of the acridine core with those of the conjugated partner.
Design and Preparation of Thiosemicarbazide-Linked Acridines
The synthesis of acridine-thiosemicarbazide and acridine-thiosemicarbazone hybrids involves multi-step reaction sequences. A common pathway starts with a functionalized acridine, such as 9-acridinaldehyde or an acridinyl isothiocyanate.
In one approach, an acridine skeleton is first converted into an isothiocyanate derivative via nucleophilic substitution. nih.gov This acridinyl isothiocyanate is then condensed with various aryl hydrazides to form the target acridinyl aroyl thiourea (B124793) derivatives. nih.gov The yields of these reactions can be influenced by the electronic nature of the substituents on the aryl hydrazide. nih.gov
Alternatively, acridine-thiosemicarbazone derivatives can be prepared starting from 9-methylacridine (B196024). mdpi.com The methyl group is first oxidized to an aldehyde using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC), yielding 9-acridinaldehyde. mdpi.com This aldehyde then undergoes condensation with various substituted thiosemicarbazides to afford the final acridine-thiosemicarbazone hybrids. mdpi.com
| Starting Acridine | Key Reagents | Intermediate | Final Product | Reference |
| Naphtho-fused Acridinyl Amine | Thiophosgene; Aryl Hydrazides | Acridinyl Isothiocyanate | Acridinyl Aroyl Thiourea | nih.gov |
| 9-Methylacridine | Pyridinium Chlorochromate (PCC); Thiosemicarbazides | 9-Acridinaldehyde | Acridine-Thiosemicarbazone | mdpi.com |
Development of Acylhydrazone and Cyclopentaquinoline Conjugates
The synthesis of acridine-acylhydrazone conjugates follows a similar logic to the thiosemicarbazone preparation, relying on the condensation of an acridine-based aldehyde or hydrazide with a suitable partner. A series of novel acridine N-acylhydrazone derivatives have been synthesized from acridine-4-carbaldehyde. nih.gov This starting material is condensed with various benzohydrazides carrying different substituents on the phenyl ring (e.g., -F, -Cl, -Br) in ethanol (B145695) to yield the target N'-[(E)-(acridin-4-yl)methylidene]benzohydrazides. nih.govresearchgate.net
The development of conjugates incorporating a cyclopentaquinoline moiety can be achieved using the Friedländer synthesis. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org To create an acridine-cyclopentaquinoline hybrid, a suitably functionalized 2-aminobenzophenone (B122507) derivative can be reacted with a cyclic ketone like indanone or other cyclanones. mdpi.com The reaction is often catalyzed by acids (e.g., trifluoroacetic acid) and can be efficiently carried out using microwave irradiation to reduce reaction times and improve yields. jk-sci.commdpi.com This methodology allows for the construction of fused polycyclic systems where the acridine and quinoline (B57606) rings are annulated.
Strategies for Introducing Electron-Withdrawing and Electron-Donating Groups
The electronic properties of the acridine ring can be modulated by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). The position of substitution is governed by the inherent reactivity of the acridine nucleus and the influence of existing substituents.
The acridine ring system is generally electron-deficient, particularly at positions 9 and 4. This makes it susceptible to nucleophilic attack at these positions. pharmaguideline.comptfarm.pl For instance, 9-chloroacridine, readily prepared from the corresponding acridone, is an excellent precursor for introducing various nucleophiles (including those bearing EDGs like amino or alkoxy groups) at the 9-position. pharmaguideline.com
Conversely, electrophilic substitution reactions, which introduce many common EWGs (e.g., -NO₂, -SO₃H), preferentially occur on the electron-rich outer benzenoid rings. pharmaguideline.comnih.gov In an unsubstituted acridine, electrophilic attack tends to happen at the 2- or 7-positions. pharmaguideline.com The presence of strong activating groups, such as the amino groups in 3,6-diaminoacridine, further directs electrophiles to the ortho and para positions relative to them (i.e., positions 2, 4, 5, and 7). For example, nitration of certain pyridoacridines, which contain both electron-rich and electron-deficient rings, shows that the electrophilic attack occurs selectively on the more activated rings. nih.gov The introduction of a nitro group (-NO₂), a strong EWG, can in turn activate the ring towards subsequent nucleophilic substitution reactions. thieme-connect.commdpi.com
Modern palladium-catalyzed cross-coupling reactions provide a powerful tool for introducing a wide variety of functional groups, including those with specific electronic properties, onto the acridine scaffold with high precision, which might otherwise be difficult to achieve through classical substitution methods. nih.govnih.gov
Spectroscopic Characterization of Synthesized Compounds
The characterization of newly synthesized compounds is fundamental to confirming their molecular structure and purity. For fluorescent dyes such as this compound and its analogs, spectroscopic methods are particularly crucial as they also reveal the photophysical properties that determine their application. The primary techniques employed for the characterization of these xanthene-based dyes include Ultraviolet-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and to a lesser extent, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
UV-Visible Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are the most pertinent methods for characterizing this compound, a compound valued for its fluorescent properties. The absorption spectrum provides information about the wavelengths of light the molecule absorbs to reach an excited electronic state, while the fluorescence spectrum reveals the wavelengths of light emitted as the molecule returns to its ground state.
This compound, also known by its Colour Index number C.I. 45000, is a xanthene dye structurally related to the pyronin family. stainsfile.com Its spectroscopic properties are defined by the large, conjugated π-electron system of its tricycle core. In solution, this compound exhibits a strong absorption band in the visible region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) for this compound has been reported to be approximately 547 nm. stainsfile.com Another source identifies the excitation peak at 552 nm. aatbio.com
Following excitation, the molecule relaxes by emitting light at a longer wavelength, a phenomenon known as Stokes shift. The fluorescence emission maximum for this compound is observed at approximately 584 nm. aatbio.com This significant Stokes shift is characteristic of many fluorescent dyes and is advantageous in applications as it allows for the clear separation of excitation and emission signals.
The spectroscopic data for this compound is summarized in the table below.
| Spectroscopic Property | Wavelength (nm) | Reference |
| Absorption Maximum (λmax) | 547 | stainsfile.com |
| Excitation Maximum | 552 | aatbio.com |
| Emission Maximum (λem) | 584 | aatbio.com |
Detailed spectroscopic data, such as ¹H NMR, ¹³C NMR, and FT-IR for this compound, are not widely available in the surveyed scientific literature. Characterization of synthesized analogs typically relies heavily on confirming the integrity of the xanthene chromophore and its substitution pattern through UV-Vis and fluorescence data, complemented by mass spectrometry to confirm the molecular weight.
Advanced Spectroscopic and Photophysical Characterization of Acridine Red 3b Systems
Elucidation of Electronic Transitions via Absorption Spectroscopy
The absorption spectrum of a compound provides fundamental insights into its electronic transitions, revealing the energy levels involved in the excitation process. Acridine (B1665455) Red 3B, like other acridine derivatives, displays characteristic absorption bands in the visible region of the electromagnetic spectrum.
The absorption spectrum of Acridine Red 3B typically features a prominent band centered around 547 nm stainsfile.comchemicalbook.com. This absorption is attributed to π → π* electronic transitions within the conjugated system of the acridine core, potentially influenced by substituents. The molar extinction coefficient at this wavelength is a measure of the dye's ability to absorb light. While specific values for this compound are not universally detailed across all sources, related acridine compounds show absorption maxima in the range of 300-500 nm nih.govnih.govmdpi.commdpi.com, with some specific derivatives absorbing around 400 nm nih.govmdpi.com or 455-460 nm nih.govacs.org. These bands are indicative of the energy required to promote electrons from the ground state to excited electronic states.
Hypochromic and Hypsochromic Effects in Molecular Interactions
When this compound interacts with other molecules, such as biological macromolecules like DNA, its absorption spectrum can undergo significant changes. These alterations are quantified as hypochromism (a decrease in absorption intensity) or hyperchromism (an increase in absorption intensity), and hypsochromic (blue shift, shorter wavelength) or bathochromic (red shift, longer wavelength) shifts.
Studies on related acridine derivatives interacting with DNA have shown a decrease in absorption intensity, termed hypochromism , ranging from 16–51% nih.govmdpi.com. In some cases, hyperchromic effects have also been observed mdpi.comresearchgate.net. Concurrently, a hypsochromic shift (blue shift) of 1–9 nm has been reported for some acridine derivatives upon binding to DNA nih.govmdpi.com, suggesting alterations in the electronic environment of the dye. Conversely, other acridine complex formations have exhibited bathochromic shifts researchgate.net, which can indicate changes in the electronic structure or intercalation into the target molecule mdpi.comresearchgate.netdu.lv. These spectral shifts are valuable indicators of the binding mode and strength between this compound and its interacting partners.
Isobestic Point Analysis in Complex Formation
Isobestic points are wavelengths at which the molar absorptivity of two species in equilibrium remains constant, despite changes in their relative concentrations. Their observation in spectral titrations indicates a clean two-component equilibrium. For this compound and related dyes, the identification of isosbestic points in UV-Vis spectra is relevant for monitoring the formation of complexes or the progress of chemical reactions, such as labeling processes. For instance, isosbestic points have been used to quantify the conversion degrees during the labeling of glucose with acridine dyes acs.org, confirming their utility in studying complex formation dynamics.
Dynamics of Excited States through Fluorescence Spectroscopy
Fluorescence spectroscopy probes the emission of light from a molecule after it has absorbed energy. This technique is highly sensitive to the excited-state dynamics and the molecular environment. This compound is a fluorescent dye, emitting light in the visible spectrum.
The emission maximum for Acridine Red is reported to be around 584 nm aatbio.comaatbio.com, placing its fluorescence in the orange-red region of the spectrum. Related acridine dyes can exhibit emission maxima across a broader range, from blue (~430 nm) rsc.org to red (~603-626 nm) nih.govacs.org, depending on their specific structure and environment.
Fluorescence Quenching and Quantum Yield Determinations
The efficiency of fluorescence emission is quantified by the fluorescence quantum yield (ΦF), which represents the ratio of photons emitted to photons absorbed. For some red-emitting acridine dyes, quantum yields have been reported in the range of 2–5% in aqueous solutions and 17–25% in methanol (B129727) nih.govacs.org. Acridine itself shows a low quantum yield of 0.03 in ethanol (B145695) , but this increases to 0.27 when protonated photonics.ru. Acridone, a related compound, has a quantum yield of 0.42 in ethanol photochemcad.com.
Fluorescence quenching , a reduction in fluorescence intensity, can occur through various mechanisms. Interactions with molecules like DNA can lead to quenching, often associated with electron transfer processes between the excited dye and DNA bases mdpi.comresearchgate.net. Furthermore, solvent molecules, particularly those with high-frequency vibrational modes like water and alcohols, can quench fluorescence by accepting excitation energy rsc.orgrsc.org. This solvent-assisted quenching reduces both the fluorescence quantum yield and the excited-state lifetime. The efficiency of this quenching generally increases with solvent polarity rsc.orgrsc.org.
Analysis of Stokes Shifts and Emission Maxima
The Stokes shift is the difference in wavelength between the absorption maximum and the emission maximum of a fluorophore. It is a critical parameter that indicates the energy lost during the relaxation of the excited state before emission. This compound exhibits a significant Stokes shift, with its absorption maximum at 547 nm and emission maximum around 584 nm , resulting in a shift of approximately 37 nm .
For other acridine dyes, large Stokes shifts have been observed, such as 156–166 nm (5600–5770 cm⁻¹) in aqueous buffer and 111–120 nm (4000–4500 cm⁻¹) in methanol for some red-emitting derivatives nih.govacs.org. Acridine itself can show fluorescence red shifts of over 100 nm in polar solvents photonics.ru. These large Stokes shifts are advantageous for fluorescence imaging as they minimize spectral overlap between excitation and emission light, reducing background noise.
pH and Solvent Polarity Effects on Photophysical Properties
The photophysical properties of this compound are highly sensitive to changes in its environment, particularly pH and solvent polarity.
pH Effects: Changes in pH can dramatically alter the fluorescence behavior of acridine dyes. For example, Acridine Orange exhibits a distinct color change from yellow to red as the pH decreases, indicating protonation events that affect its electronic structure and emission wikipedia.org. Acridine itself shows enhanced fluorescence upon protonation photonics.ru. Studies on acridine derivatives in different pH environments have shown fluorescence enhancement and blue shifts in emission with increasing pH nih.gov. When incorporated into polymer matrices like Nafion, the apparent pKa of acridine changes, influencing its fluorescence lifetime and pH sensing capabilities researchgate.net.
Solvent Polarity Effects: Solvent polarity plays a crucial role in modulating the absorption and emission spectra of acridine dyes. Generally, an increase in solvent polarity leads to a bathochromic shift (red shift) in both absorption and emission spectra, a phenomenon known as solvatochromism researchgate.netphotonics.ruuniver.kharkov.uanih.govresearchgate.netresearchgate.netresearchgate.net. For instance, increasing solvent polarity from non-polar to polar solvents can result in red shifts of absorption maxima by up to 14 nm nih.gov. The fluorescence quantum yield and lifetime are also affected by solvent polarity, with polar solvents sometimes leading to increased lifetimes due to reduced non-radiative decay pathways acs.org. However, highly polar solvents like water can also induce fluorescence quenching rsc.orgrsc.org. The specific interactions between the dye and the solvent molecules, including potential hydrogen bonding or charge transfer, dictate the observed spectral and photophysical changes researchgate.netacs.org.
Table 1: Selected Photophysical Properties of this compound and Related Acridine Dyes
| Property | This compound (Typical) | Acridine Derivative A (e.g., Red-emitting) | Acridine Derivative B (e.g., DNA binding) | Acridine (Parent) | Acridone |
| Absorption Maxima (nm) | ~547 stainsfile.comchemicalbook.com | ~455-460 nih.govacs.org | ~400 nih.govmdpi.com | ~300-400 photonics.ru | ~249 photochemcad.com |
| Emission Maxima (nm) | ~584 aatbio.comaatbio.com | ~603-626 nih.govacs.org | Variable (e.g., blue to red) | Variable | ~399-413 researchgate.net |
| Stokes Shift (nm) | ~37 aatbio.comaatbio.com | ~111-166 nih.govacs.org | Variable | >100 photonics.ru | ~318-1142 researchgate.net |
| Quantum Yield (ΦF) | Not specified | 2-5% (aq), 17-25% (MeOH) nih.govacs.org | Variable | 0.03 (EtOH) photonics.ru | 0.42 (EtOH) photochemcad.com |
| Solvent Polarity Effect | Red shift | Red shift, QY/lifetime changes | Red shift, QY/lifetime changes | Red shift | Red shift |
| pH Effect | Not specified | Emission enhancement/shifts | Emission color/intensity changes | Fluorescence ↑ | Not specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of molecules and for investigating molecular interactions. For acridine derivatives, NMR provides detailed information about the electronic environment of individual atoms, which can be modulated by binding events or conformational changes.
Proton NMR (¹H-NMR) in Anion Binding Analysis
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is highly effective in monitoring the interaction of acridine-based compounds with various anions. Changes in the chemical shifts and line shapes of specific proton signals, particularly those involved in hydrogen bonding or direct coordination, can provide direct evidence of anion binding.
For example, studies on acridine-based thiosemicarbazone probes have utilized ¹H-NMR to demonstrate selective binding to fluoride (B91410) anions (F⁻). Upon gradual addition of a fluoride source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) to a solution of the acridine derivative in a deuterated solvent like DMSO-d₆, significant shifts in the ¹H-NMR spectrum are observed royalsocietypublishing.org. Specifically, the signals corresponding to NH protons, which are often involved in hydrogen bonding with the anion, typically experience downfield shifts. The extent of these shifts can correlate with the concentration of the bound anion, allowing for the quantification of binding interactions and the determination of selectivity over other anions royalsocietypublishing.orgrsc.org.
Table 3.3.1: Illustrative ¹H-NMR Chemical Shift Changes Upon Anion Binding (Hypothetical Acridine Derivative)
| Proton Type | Chemical Shift (δ, ppm) - Free State | Chemical Shift (δ, ppm) - Anion Bound | Observed Change (Δδ, ppm) | Interpretation |
| NH (Probe) | 9.23 | 9.55 | +0.32 | Downfield shift indicating hydrogen bond formation with anion |
| NH (Acridine) | 8.80 | 8.85 | +0.05 | Minor shift, potentially less involved in direct binding |
| Aromatic H | 7.65 - 6.91 | 7.68 - 6.95 | Varied (slight shifts) | Subtle environmental changes |
Note: Data is illustrative, based on general observations in anion sensing studies of acridine derivatives royalsocietypublishing.orgrsc.org. Specific values are representative and may vary based on the exact structure.
Two-Dimensional NMR Techniques (HSQC, HMBC) for Conformational Studies
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguous structural assignment and detailed conformational analysis of complex organic molecules like acridine derivatives.
HSQC (Heteronuclear Single Quantum Coherence) : This technique establishes correlations between proton (¹H) and directly attached carbon (¹³C) nuclei. It is particularly useful for assigning ¹H and ¹³C signals that may overlap in their respective 1D spectra, thereby confirming the connectivity of protons to their directly bonded carbons. This is crucial for identifying specific functional groups and structural motifs within the acridine framework scielo.brmdpi.comrsc.org.
By combining ¹H-NMR, ¹³C-NMR, HSQC, and HMBC, researchers can achieve complete signal assignment, identify isomers, and determine the precise spatial arrangement of atoms, which is fundamental for understanding structure-activity relationships and molecular behavior scielo.brmdpi.com.
Advanced Spectroscopic Techniques for Photophysical Processes
Beyond basic absorption and emission spectroscopy, advanced techniques are employed to probe the excited-state dynamics and photophysical pathways of acridine derivatives. These methods provide insights into processes such as fluorescence quantum yield, excited-state lifetimes, intersystem crossing, and energy transfer.
While specific "advanced" techniques like time-resolved fluorescence spectroscopy or transient absorption spectroscopy are not explicitly detailed with numerical data in the provided snippets for "this compound" itself, the literature on acridine dyes (e.g., Acridine Orange) highlights their rich photophysical behavior. Acridine Orange, for instance, exhibits different fluorescence emission colors (green, red, orange) depending on its state (monomer, dimer, or protonated form) and interaction with biomolecules like DNA and RNA tocris.combiorxiv.org. This phenomenon, known as metachromasy, is a direct spectroscopic manifestation of changes in the molecule's electronic structure and environment.
Studies on other acridine compounds have reported absorption maxima in the range of 300-500 nm, with fluorescence emission peaks often observed around 500-600 nm, and extending into the red region for certain derivatives researchgate.netmdpi.comd-nb.info. The photophysical properties, such as fluorescence quantum yield (ΦF), can be significantly influenced by substituents on the acridine core, with electron-donating groups generally increasing ΦF and electron-withdrawing groups potentially leading to larger Stokes shifts d-nb.info. Understanding these properties is key to designing acridine-based fluorophores for specific applications.
Aggregation Phenomena and Spectroscopic Signatures
Acridine derivatives, like many planar aromatic molecules, are prone to aggregation in solution, especially at higher concentrations or under specific environmental conditions. These aggregation phenomena significantly alter their spectroscopic properties, providing valuable diagnostic signatures.
Investigation of Dimer and Higher Aggregate Formation
The formation of dimers and higher-order aggregates (e.g., H-aggregates, J-aggregates, excimers) in acridine systems is a well-documented phenomenon. These aggregates arise from intermolecular interactions, such as π-π stacking, driven by van der Waals forces and exciton (B1674681) coupling.
Spectral Shifts : The formation of aggregates typically leads to distinct changes in the electronic absorption and emission spectra compared to the monomeric species. For acridine dyes, aggregation often results in a bathochromic (red) shift or a hypsochromic (blue) shift of the absorption bands, depending on the type of aggregate formed. For instance, Acridine Orange in concentrated solutions forms dimers, showing an absorption maximum around 465-467 nm, distinct from the monomer's peak at 490-494 nm biorxiv.org. Similarly, studies on acridine dimers report red-shifted absorption bands due to exciton interactions chemrxiv.org.
Appearance of New Bands : The emergence of new absorption or emission bands, often broader and shifted relative to the monomer, is a hallmark of aggregate formation. These bands are attributed to exciton coupling within the aggregate, as described by Davydov splitting for ordered aggregates rsc.org.
Table 3.5.1: Spectroscopic Signatures of Acridine Dye Aggregation
| Aggregation State | Typical Absorption Maxima (nm) | Typical Emission Maxima (nm) | Spectroscopic Manifestation | Reference Examples |
| Monomer | ~490-494 | ~530 (green) | Sharp, well-defined bands | Acridine Orange biorxiv.org |
| Dimer (H-aggregate) | ~465-467 (blue-shifted) | ~640 (red) | Broadened/shifted bands, new emission peaks | Acridine Orange biorxiv.org, Acridine chemrxiv.org, Nile Blue acs.org |
| Higher Aggregates | Variable (red-shifted) | Variable | Further spectral shifts, potential quenching or enhancement | Acridine chemrxiv.org, Acridine-based sensors researchgate.netnih.gov |
Note: Specific values are representative for acridine-type dyes and may vary based on the exact chemical structure.
Spectroscopic Manifestations of Self-Assembly
Self-assembly refers to the spontaneous organization of molecules into ordered supramolecular structures driven by non-covalent interactions. For acridine-based fluorescent sensors, self-assembly can be triggered by various stimuli, including changes in concentration, pH, or the presence of specific analytes, leading to observable spectroscopic changes.
Fluorescence Turn-On/Turn-Off : Self-assembly can lead to fluorescence quenching or enhancement. For instance, the assembly of certain acridine-based macrocyclic sensors in the presence of specific anions (like H₂PO₄⁻) can induce a bathochromic shift in fluorescence emission, resulting in color changes and potentially a "turn-on" fluorescence response researchgate.netnih.gov. Conversely, aggregation can sometimes lead to fluorescence quenching due to efficient non-radiative decay pathways, a phenomenon known as aggregation-caused quenching (ACQ).
These spectroscopic signatures are critical for understanding the driving forces behind self-assembly and for designing responsive materials that can signal the presence of specific analytes or environmental changes through their optical properties.
Compound Name List:
Acridine
Acridine Orange
Acridine Red (AR)
Acridinedione
Acridone
Acridinium
Nile Blue (NB)
Thiosemicarbazide-linked acridines
Acridine-based thiosemicarbazones
Acridine-based macrocyclic fluorescent sensors
Platinum–acridine hybrid agents
N-Acylhydrazone derivatives featuring 3,4,5-Trimethoxy Phenyl Fragment
Molecular Interactions of Acridine Red 3b with Biological and Chemical Entities
DNA Intercalation and Binding Properties
The interaction of acridine (B1665455) derivatives with nucleic acids is a subject of significant interest in molecular biology and medicinal chemistry. smolecule.com These interactions can influence the structure and function of DNA. smolecule.com However, detailed research specifically elucidating the intercalation and binding properties of Acridine Red 3B with DNA is limited. While the broader class of acridine compounds is known to interact with DNA, specific data for this compound is not extensively documented in the available scientific literature.
Spectroscopic techniques are pivotal in characterizing the binding modes between small molecules and DNA. Methods such as UV-Visible absorption, fluorescence, and circular dichroism spectroscopy are commonly employed to study these interactions. For many acridine derivatives, these studies reveal changes in the spectral properties of the dye upon binding to DNA, providing insights into the nature of the complex formed.
Currently, there is a notable absence of specific spectroscopic studies in the peer-reviewed literature that detail the interaction between this compound and DNA. Consequently, data on spectral shifts, hypochromism, or hyperchromism resulting from this specific interaction are not available.
The affinity of a ligand for DNA is quantified by its binding constant (K). The mechanism of binding often involves various non-covalent interactions, including the characteristic π-π stacking that occurs during intercalation, as well as electrostatic and hydrophobic interactions.
Detailed quantitative studies to determine the binding constants and elucidate the precise binding mechanisms of this compound with DNA have not been extensively reported. As such, specific values for binding affinity and a definitive description of the intermolecular forces, such as π-π interactions, governing its binding to DNA are not presently available in scientific literature.
The binding of small molecules to DNA can induce significant conformational changes in the nucleic acid structure, potentially affecting its biological functions, such as replication and transcription. Acridine compounds, in general, are known to cause such alterations. smolecule.com
While it is plausible that this compound, as an acridine derivative, may influence the structure and function of nucleic acids, there is a lack of specific research demonstrating its precise impact. Studies detailing any induced changes to DNA conformation or functional consequences of its binding are not currently found in the available body of scientific research.
Protein Binding Dynamics
The interaction of small molecules with proteins is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. Human Serum Albumin (HSA) is a common model protein for such studies due to its abundance in blood plasma and its role in transporting various ligands.
Investigations into the binding of small molecules to HSA often involve spectroscopic and computational methods to determine the binding affinity, the number of binding sites, and the specific location of binding on the protein.
As with its DNA interactions, there is a scarcity of published research specifically examining the interaction between this compound and Human Serum Albumin. Therefore, data regarding its binding affinity, stoichiometry, and the determination of its binding site on HSA are not available.
Fluorescence quenching is a powerful technique used to study the binding of ligands to proteins. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon the formation of a complex with a small molecule. This phenomenon can be used to calculate binding parameters.
Given the lack of studies on the interaction of this compound with proteins like HSA, there are no available fluorescence quenching data to characterize the formation of Protein-Acridine Red 3B complexes.
Anion and Cation Sensing Mechanisms4.3.1. Selective Recognition of Fluoride (B91410) Ions and Other Anions4.3.2. Mechanisms of Chemosensing (e.g., Proton Transfer Mechanisms)
Without peer-reviewed studies and experimental data, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy.
Computational and Theoretical Investigations of Acridine Red 3b and Its Analogs
Quantum Chemical Characterization of Electronic Structure and Excited States
The electronic structure and excited-state dynamics of acridine (B1665455) derivatives are key to their photophysical properties, including absorption and emission characteristics.
DFT is widely employed to optimize molecular geometries, calculate ground-state properties, and predict electronic structures, including the energies of frontier molecular orbitals (HOMO and LUMO). TD-DFT extends these capabilities to investigate excited states, enabling the calculation of spectral properties and reaction pathways. Various functionals and basis sets are utilized to achieve accurate predictions. For instance, studies on Acridine Orange, a related acridine dye, found that the X3LYP/6-31G(d,p) level of theory provided good agreement with experimental absorption spectra researchgate.net. Similarly, CAM-B3LYP, a long-range corrected hybrid functional, has been shown to be accurate for calculating excitation energies of acridine derivatives royalsocietypublishing.orgijcce.ac.ir. These methods allow for the prediction of molecular orbitals involved in electronic transitions, dipole moments, and atomic charges in both ground and excited states researchgate.net.
TD-DFT calculations are instrumental in predicting UV-Vis absorption spectra, fluorescence properties, and understanding excited-state deactivation mechanisms. By calculating excitation energies and oscillator strengths, researchers can simulate absorption spectra and correlate them with experimental data. For acridine derivatives, these calculations can reveal information about vibronic couplings, which significantly influence the shape and resolution of absorption spectra researchgate.netacs.org.
Studies on acridinediones, which share the acridine core, have utilized TD-DFT to understand their behavior as chemosensors, correlating calculated spectral shifts with experimental observations upon anion binding rsc.orgresearchgate.netrsc.org. Furthermore, computational methods can elucidate the pathways through which excited states return to the ground state, including radiative decay (fluorescence, phosphorescence) and non-radiative processes like internal conversion and intersystem crossing acs.orgacs.org. Understanding these deactivation pathways is crucial for optimizing fluorescence quantum yields and designing efficient luminescent materials.
Table 1: Representative Computational Spectral Properties of Acridine Derivatives
| Compound Class/Example | Computational Method (Functional/Basis Set) | Calculated Property | Value (Example) | Reference |
| Acridine Orange | TD-DFT (X3LYP/6-31G(d,p)) | Absorption Spectra | Good agreement with experiment | researchgate.net |
| Acridinedione | TD-DFT (B3LYP/6-31G(d,p)) | Interaction with F⁻ | Explained selectivity | rsc.org |
| Acridine-based probes | TD-DFT (CAM-B3LYP/6-311G(d,p)) | Excitation Energies | Calculated for anion sensing | royalsocietypublishing.org |
| Diphenyl azafluoranthene | TD-DFT/PCM (B3LYP/6-31+G(d,p)) | Absorption band | ~0.06 eV discrepancy with experiment | nih.gov |
| Acridine derivatives | DFT (B3LYP/6-311++G(d,p)) | HOMO/LUMO analysis | Elucidated charge transfer | researchgate.net |
Theoretical Modeling of Molecular Interactions
The interaction of acridine derivatives with biological macromolecules, such as DNA, or with specific analytes in sensing applications, is a significant area of theoretical study.
Acridine compounds are well-known for their ability to intercalate into DNA, a process crucial for their biological activity, particularly as anticancer agents nih.govmarshall.eduacs.orgnih.govmdpi.com. Theoretical methods, including DFT and molecular dynamics simulations, are used to model these interactions. These studies aim to determine the preferred binding geometries, the nature of the forces involved (e.g., π-π stacking, hydrogen bonding, electrostatic interactions), and the resulting structural perturbations of the DNA helix nih.govacs.org. For example, studies on acridine itself reveal interactions with DNA primarily through hydrogen bonds between the acridine molecule and DNA bases nih.gov. Computational analyses of acridine-DNA complexes have yielded binding constants (Kb) that quantify the affinity of these compounds for DNA, with values ranging from 103 to 106 M−1 for various acridine derivatives mdpi.comnih.gov.
The development of selective chemosensors relies heavily on understanding molecular recognition processes. Theoretical modeling, often employing TD-DFT, helps elucidate the mechanisms behind the selective binding of acridine derivatives to specific analytes, such as anions. For acridinedione-based sensors, computational studies comparing interactions with fluoride (B91410) and acetate (B1210297) ions have successfully explained the observed selectivity for fluoride rsc.orgresearchgate.netrsc.org. These analyses often involve calculating interaction energies and optimizing complex geometries to understand how structural features dictate binding affinity and selectivity.
Advanced Research Applications of Acridine Red 3b and Its Derivatives
Advanced Fluorescent Probes for Cellular and Molecular Imaging
Acridine (B1665455) derivatives have been extensively explored for their potential as fluorescent probes, offering enhanced capabilities for visualizing cellular structures and tracking molecular processes.
Design of Hybrid Fluorescent Dyes with Enhanced Properties
The design of novel fluorescent dyes often involves integrating the acridine chromophore with other functional groups to tailor their optical properties, solubility, and targeting capabilities. Researchers have focused on modifying the 9-aminoacridine (B1665356) scaffold to create dyes with improved performance. These efforts have led to the development of red-emitting acridine dyes based on a 9-aminoacridine structure, functionalized with acceptor groups at the C-2 position (such as cyano (CN) or sulfonyl (SO₂R) groups) and a primary amino group at the C-7 position for conjugation nih.govnih.govresearchgate.netacs.org.
These engineered dyes typically exhibit absorption maxima around 450 nm and emission wavelengths above 600 nm, providing a distinct red fluorescence. The incorporation of phosphate (B84403) residues into these molecules has been shown to impart negative charges, which are crucial for enhancing their mobility in electrophoretic analyses nih.govnih.govresearchgate.netacs.org. The development of such "hybrid fluorescent dyes" aims to overcome limitations of existing probes by offering improved water solubility, biocompatibility, and specific targeting characteristics for advanced bioimaging applications nih.gov.
Application in Glycan Derivatization and Electrophoretic Analysis
A key application of these designed acridine dyes lies in the derivatization and fluorescent detection of glycans, particularly within high-throughput glycan analysis using capillary gel electrophoresis with laser-induced fluorescence detection (CGE-LIF) nih.govnih.govresearchgate.netacs.org. Glycans, essential biomolecules, often lack inherent chromophores, necessitating labeling with fluorescent tags for detection.
The red-emitting acridine dyes facilitate facile labeling of carbohydrates through reductive amination, forming a covalent bond between the dye's amine group and the reducing end of the glycan nih.govnih.govresearchgate.netacs.org. The resulting conjugates exhibit emission maxima in the range of 610–630 nm, allowing for their detection separately from commonly used green fluorophores like 8-aminopyrene-1,3,6-trisulfonic acid (APTS) nih.govnih.govresearchgate.netacs.org. This spectral separation is critical for multiplexed analysis and for detecting "heavy" glycans that might be obscured by other signals nih.govresearchgate.net.
The phosphorylated derivatives, with their introduced negative charges, are particularly valuable for polyacrylamide gel electrophoresis (PAGE) as they provide high mobilities for the glycoconjugates nih.govnih.govresearchgate.net. This has been demonstrated in the successful labeling and separation of complex carbohydrate mixtures, such as maltodextrin (B1146171) ladders and sialyllactose isomers nih.govnih.govresearchgate.net. The enhanced precision and cross-validation capabilities offered by these acridine-based fluorescent tags are vital for advancing glycan identification in fields like biomarker discovery and therapeutic antibody development nih.govresearchgate.net.
Table 1: Spectral Properties of Red-Emitting Acridine Dyes for Glycan Analysis
| Dye Derivative (Example) | Absorption Max (nm) | Emission Max (nm) | Conjugate Emission Max (nm) | Notes |
| Acridine-based dye (e.g., 1, 2) | ~450 | >600 | 610–630 | Red-emitting, suitable for CGE-LIF; phosphorylated versions improve PAGE mobility nih.govnih.govresearchgate.netacs.org. |
| Acridine analogue (e.g., 1-G) | ~466-469 | ~610-630 | N/A | Shows red shift compared to unphosphorylated dyes; suitable for 488 nm excitation nih.govacs.org. |
Enzyme Inhibitors and Their Mechanisms of Action
Acridine derivatives have shown significant promise as inhibitors of various enzymes, making them relevant for research in oncology and neurodegenerative diseases.
Topoisomerase I/II Inhibition Studies
Acridines are well-known for their ability to intercalate into DNA, and many derivatives have been investigated as inhibitors of topoisomerases I and II nih.govnih.govresearchgate.netiiarjournals.org. These enzymes are critical for DNA replication, transcription, and repair. By inhibiting topoisomerases, acridine derivatives can disrupt these processes, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells nih.govresearchgate.netiiarjournals.org.
Research has focused on synthesizing various acridine scaffolds, such as acridine N-acylhydrazone derivatives, to enhance their efficacy as topoisomerase inhibitors nih.gov. For instance, compounds like 3c and 3d have demonstrated potential as dual inhibitors of human topoisomerase I and II nih.gov. Spiro-acridine compounds have also been identified as inhibitors of topoisomerase IIα iiarjournals.org. The planar aromatic structure of acridines facilitates their intercalation into DNA, which is the primary mechanism underlying their activity against these enzymes researchgate.net.
Cholinesterase Inhibition for Neurological Research
Acridine derivatives are also being actively explored for their therapeutic potential in neurological disorders, particularly Alzheimer's disease (AD), by targeting cholinesterase enzymes researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netwindows.net. Cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for breaking down acetylcholine (B1216132), a key neurotransmitter involved in memory and cognition. Inhibiting these enzymes can increase acetylcholine levels in the brain, thereby alleviating cognitive deficits associated with AD.
Several novel acridine-based compounds, including cyclopentaquinoline and acridine analogs, have shown potent inhibitory activity against both AChE and BuChE researchgate.netnih.govresearchgate.netmdpi.com. For example, derivative 3b has demonstrated high inhibitory activity towards BuChE (IC₅₀ = 103.73 nM) and suitable activity against AChE (IC₅₀ = 272.33 nM), while derivative 3f is a potent AChE inhibitor (IC₅₀ = 113.34 nM) nih.govmdpi.com. Kinetic studies, such as Lineweaver-Burk plots, indicate a mixed-type inhibition mechanism for these compounds researchgate.netmdpi.com. Some derivatives also exhibit significant antioxidant properties, which can be beneficial in combating oxidative stress implicated in neurodegeneration researchgate.netnih.govresearchgate.netmdpi.com. Bis-amiridine derivatives have also been synthesized and evaluated for their cholinesterase inhibitory effects, with some showing selectivity for BuChE windows.net.
Novel Chemical Sensors and Indicators
Development of "Turn-on" Chemosensors
Acridine derivatives have proven to be versatile building blocks for creating "turn-on" chemosensors, which exhibit an amplified fluorescence signal or a visible color change upon binding to a target analyte researchgate.netnih.govresearchgate.net. This sensing strategy relies on modulating the electronic properties of the acridine fluorophore through interaction with the analyte, leading to a pronounced signal output researchgate.netresearchgate.net.
A significant area of development involves acridine-based thiosemicarbazones, such as probes 3a-c, which have demonstrated high selectivity for fluoride (B91410) ions (F⁻) researchgate.netroyalsocietypublishing.org. Upon exposure to fluoride, these compounds undergo a distinct color transformation from colorless to yellow or reddish-brown, accompanied by a red-shifted absorption band. This optical shift is indicative of new species formation, often driven by proton transfer from the thiosemicarbazone moiety to the fluoride ion, thereby altering the molecule's electronic conjugation researchgate.netresearchgate.net. Similarly, acridinedione derivatives have been engineered as selective chemosensors for fluoride, transitioning from colorless to yellow upon analyte binding researchgate.netrsc.org. The sensing mechanism in these cases typically involves the deprotonation of the acridinedione structure by fluoride, resulting in an enhanced "turn-on" fluorescence response researchgate.netrsc.org.
Table 1: Acridine-Based Chemosensors for Anion Detection
| Chemosensor Type | Target Anion | Observed Response | Mechanism Highlighted | Reference |
| Acridine-thiosemicarbazones (3a-c) | F⁻ | Color change (yellow/reddish-brown), fluorescence enhancement | Proton transfer from thiosemicarbazone to F⁻ | researchgate.netroyalsocietypublishing.org |
| Acridinediones (e.g., 7i, 7l) | F⁻ | Color change (colorless to yellow), fluorescence enhancement | Deprotonation of acridinedione by F⁻ | researchgate.netrsc.org |
| Acridine-based probe BK | ClO⁻ | Fluorescence quenching (turn-off) | Cleavage of C=N bond, producing fluorescent 9-aminoacridine, which is then quenched | mdpi.com |
Monitoring of Biologically and Environmentally Significant Anions
The precise detection of anions crucial for biological and environmental processes is a key research objective. Acridine derivatives have shown considerable promise in the selective sensing of fluoride (F⁻), an ion vital for bone health and dental applications, but also a concern in environmental contamination researchgate.netresearchgate.netrsc.org. The capacity of certain acridine-based probes to distinguish fluoride from other common anions, including acetate (B1210297) (OAc⁻), bromide (Br⁻), iodide (I⁻), bisulfate (HSO₄⁻), and cyanide (CN⁻), highlights their potential for use in complex sample matrices researchgate.netresearchgate.netrsc.org.
Research is also extending the application of acridine derivatives to the monitoring of other biologically relevant anions. For instance, an acridine-based probe, designated BK, has been developed for tracking hypochlorite (B82951) (ClO⁻) in aqueous samples and within live zebrafish, indicating its potential utility in in vivo bioimaging mdpi.com. The sensing mechanism involves the cleavage of the probe by hypochlorite, releasing a fluorescent product that is subsequently quenched by the analyte mdpi.com.
Photocatalytic Applications in Organic Synthesis
The acridine moiety is recognized for its potent photocatalytic capabilities, facilitating a range of organic transformations under light irradiation mpg.deresearchgate.netacs.orgrsc.org. Acridine derivatives efficiently absorb light energy, enabling reactions that might otherwise necessitate harsher conditions or less sustainable methodologies.
Recent advancements include the design of acridine-based ionic photocatalysts, such as AIPC-Cu, which integrate the photosensitizing properties of acridine with the catalytic activity of transition metals like copper acs.org. These heterogeneous photocatalysts have been successfully employed in the photocatalytic decarboxylation of aromatic carboxylic acids, generating aryl radicals that drive subsequent α-arylation reactions with substrates like chromones and naphthoquinones acs.org. This approach offers a more environmentally friendly and efficient pathway to intricate organic molecules, with the photocatalyst demonstrating good recyclability acs.org.
Furthermore, acridine photocatalysis has been pivotal in the development of novel tricomponent reactions for the direct construction of amines via decarboxylation. This methodology enables the modular synthesis of α-branched secondary amines from carboxylic acids, aldehydes, and aromatic amines, utilizing a synergistic catalytic system comprising acridine, copper, and a Brønsted acid researchgate.netrsc.org. These reactions streamline the synthesis of amines, which are fundamental components in medicinal chemistry and organic synthesis researchgate.netrsc.org.
Table 2: Photocatalytic Applications of Acridine Derivatives
| Reaction Type | Acridine-Based Photocatalyst/System | Key Substrates/Products | Notable Features | Reference |
| Metallaphotocatalytic C-N cross-coupling | Acridine-functionalized COFs | Aryl bromides, amines | Broad visible light absorption, recyclability, green light catalysis possible | mpg.de |
| Direct Decarboxylative Amine Construction | Homogeneous Acridine Photocatalysis | Carboxylic acids, aldehydes, aromatic amines -> α-branched secondary amines | Tricomponent reaction, radical-mediated, modular synthesis | researchgate.netrsc.org |
| Photocatalytic Decarboxylation of Aryl Carboxylic Acids | Ionic Acridine-based photocatalyst (AIPC-Cu) | Aromatic carboxylic acids -> Aryl radicals | Recyclable, high functional group tolerance, proceeds via free radical pathway | acs.org |
Thermochemiluminescence (TCL) Labeling
Thermochemiluminescence (TCL) is a luminescence technique where light emission is initiated by the thermal decomposition of a thermodynamically unstable molecule researchgate.netunibo.itresearchgate.net. Acridine-containing 1,2-dioxetane (B1211799) derivatives have been synthesized and integrated into organically modified silica (B1680970) nanoparticles (ORMOSIL NPs) to function as highly sensitive, reagentless labels for immunoassays researchgate.netunibo.itresearchgate.net.
These acridine-based TCL labels offer significant advantages for bioanalytical applications. Their incorporation into ORMOSIL nanoparticles enhances signal amplification, and the inherent "reagentless" nature of TCL simplifies analytical procedures by eliminating the need for external chemical reagents to trigger light emission; heat alone is sufficient researchgate.netresearchgate.net. The emission is typically activated by heating the labeled sample within a temperature range of 90-120 °C researchgate.net. The molecular design of these dioxetanes, including modifications to the acridine fluorophore, allows for the fine-tuning of their photophysical properties and activation parameters, thereby improving their detectability in ultrasensitive assays unibo.itresearchgate.net.
Table 3: Acridine-Based Thermochemiluminescent (TCL) Labels
| Label Type | Core Structure | Application | Triggering Mechanism | Key Advantages | Reference |
| ORMOSIL NPs doped with acridine-1,2-dioxetanes | Acridine-containing 1,2-dioxetanes | Ultrasensitive immunoassays | Thermal decomposition | Reagentless detection, signal amplification, simplified protocols, high detectability | researchgate.netunibo.itresearchgate.net |
Corrosion Inhibition Mechanisms
Acridine and its derivatives have demonstrated considerable efficacy as corrosion inhibitors for various metals, notably mild steel, in aggressive environments such as hydrochloric acid (HCl) solutions researchgate.netnih.gov. The protective action of these compounds arises from their ability to adsorb onto the metal surface, forming a barrier that mitigates the electrochemical processes driving corrosion researchgate.netnih.gov.
The adsorption process generally adheres to Langmuir adsorption isotherms and can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding) researchgate.netnih.gov. Studies on substituted acridines, including 9-carboxyacridine (CA), 9-methylacridine (B196024) (MA), and 9-aminoacridine (AA), indicate that substituents can significantly influence their inhibition efficiency, with aminoacridine (AA) often exhibiting superior performance researchgate.net. These compounds are typically classified as mixed-type inhibitors, affecting both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, though they tend to predominantly suppress the cathodic process researchgate.netnih.gov. The heterocyclic nitrogen atom and the delocalized π-electron system within the acridine structure are critical features that facilitate strong adsorption onto metal surfaces researchgate.netnih.gov.
Table 4: Acridine Derivatives as Corrosion Inhibitors
| Acridine Derivative(s) | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (IE) Range | Adsorption Isotherm | Inhibition Mechanism | Reference |
| Acridine | Copper | 0.1 M H₂SO₄ | ~95.3% (at 1 × 10⁻³ M) | Langmuir | Anodic-type inhibitor, physisorption & chemisorption | nih.gov |
| 9-substituted acridines (CA, MA, AA) | Mild Steel | 15% HCl | η(AA) > η(MA) > η(CA) | Langmuir | Mixed-type (predominantly cathodic restraint) | researchgate.net |
| Acridin-9(10H)-one | Mild Steel | 1 M HCl | 98.3% (WL method) | Langmuir | Chemisorption, blocks anodic dissolution | nih.gov |
Compound Name List:
Acridine Red 3B
Acridine
Acridine derivatives
Acridine-based thiosemicarbazones (probes 3a-c)
Acridinediones
9-phenyl-acridine-1,8-diones (e.g., 7i, 7l)
Acridine-based ionic photocatalyst (AIPC-Cu)
Acridine-containing 1,2-dioxetanes
ORMOSIL NPs (Organically modified silica nanoparticles)
9-carboxyacridine (CA)
9-methylacridine (MA)
9-aminoacridine (AA)
Acridin-9(10H)-one
9-aminoacridine
Acridine-based probe BK
Acridine-functionalized COFs (Covalent Organic Frameworks)
Conclusion and Future Directions in Acridine Red 3b Research
Unresolved Questions and Emerging Research Frontiers
The primary unresolved question surrounding Acridine (B1665455) Red 3B is its full potential beyond its historical use in the Hitchcock-Ehrich method for staining plasma cell RNA. stainsfile.com The limited contemporary use of this dye suggests that its photophysical properties, binding affinities, and specificity have not been fully characterized using modern techniques.
Emerging research frontiers for Acridine Red 3B could include:
Advanced Nucleic Acid Imaging: While traditionally used for RNA staining, the precise mechanisms of its interaction with different forms of RNA (e.g., mRNA, miRNA, viral RNA) and its potential for DNA binding are not well understood. expertcytometry.com Future research could explore its utility in super-resolution microscopy or live-cell imaging to track RNA dynamics, a field of growing importance in understanding cellular processes and disease.
Flow Cytometry Applications: The broader family of acridine dyes, such as Acridine Orange, are extensively used in flow cytometry to differentiate between DNA and RNA content, providing insights into cell cycle and viability. renyi.huthermofisher.com A significant research frontier would be to evaluate this compound's spectral properties for multi-color flow cytometry applications, potentially as a specific marker for cellular RNA content or to study cellular processes like autophagy. researchgate.netbiologists.com
Photophysical and Photochemical Properties: A thorough investigation into the fluorescence quantum yield, photostability, and potential photosensitizing properties of this compound is warranted. researchgate.net Understanding these characteristics is crucial for developing new applications in fluorescence-based assays and potentially in areas like photodynamic therapy, a field where other acridine derivatives have shown promise. nih.gov
Synthesis of Novel Derivatives: The synthesis of new derivatives of this compound could lead to compounds with improved solubility, biocompatibility, and targeting capabilities. researchgate.netnih.gov This could expand its applications in biological imaging and diagnostics.
Potential for Interdisciplinary Collaborations and Innovations
The advancement of this compound research will likely be driven by collaborations across various scientific disciplines.
Chemistry and Materials Science: Chemists can play a crucial role in synthesizing and modifying this compound to enhance its fluorescent properties and create targeted probes. researchgate.net Collaborations with materials scientists could lead to the incorporation of this compound into novel nanomaterials or sensors for bio-detection.
Cell Biology and Molecular Biology: Cell biologists can utilize this compound in advanced imaging techniques to study RNA localization and transport in real-time. expertcytometry.com Molecular biologists could explore its use in developing new assays for nucleic acid quantification and interaction studies.
Biophysics and Computational Modeling: Biophysicists can investigate the kinetics and thermodynamics of this compound's interaction with nucleic acids and other biomolecules. researchgate.net Computational modeling could help predict the binding modes and spectral properties of new this compound derivatives, guiding synthetic efforts.
Oncology and Virology: Given the role of RNA in cancer and viral infections, there is potential for oncologists and virologists to explore the use of this compound-based probes for diagnostic or therapeutic purposes. frontiersin.orgnih.gov This could involve developing specific markers for cancer cells or for detecting viral RNA within infected cells.
Q & A
Basic Research Questions
Q. What are the standard protocols for handling and storing Acridine Red 3B in experimental settings?
- Methodological Answer : Experimental protocols should include inert atmosphere handling (e.g., argon gloveboxes) due to potential photodegradation, storage in amber vials at 4°C to minimize light/thermal degradation, and verification of purity via HPLC before use. Document solvent compatibility (e.g., DMSO for solubility) and safety measures (MSDS review for toxicity) .
Q. Which characterization techniques are most effective for analyzing this compound's structural and photophysical properties?
- Methodological Answer : Use UV-Vis spectroscopy to assess absorption maxima (e.g., λmax ~500 nm for acridine derivatives), fluorescence spectroscopy for quantum yield calculations, and HPLC with diode-array detection for purity validation. Structural confirmation requires <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). For crystallinity, XRD paired with DFT simulations is recommended .
Q. How to design controlled experiments to study this compound's interactions with biological macromolecules (e.g., DNA)?
- Methodological Answer : Employ fluorescence quenching assays to quantify binding constants (e.g., Stern-Volmer plots) and circular dichroism (CD) to monitor conformational changes in DNA. Control groups should include buffer-only baselines, competitor ligands (e.g., ethidium bromide), and temperature/pH variations. Use statistical tools like ANOVA to validate reproducibility .
Advanced Research Questions
Q. How to resolve contradictions in kinetic data from this compound degradation studies across different pH conditions?
- Methodological Answer : Apply multi-model kinetic analysis (e.g., pseudo-first-order vs. pseudo-second-order models) with error metric comparisons (RMSE, χ²). For pH-dependent discrepancies, conduct controlled experiments isolating variables (e.g., ionic strength, dissolved oxygen). Use multivariate regression to identify dominant degradation pathways (hydrolysis vs. photolysis) .
Q. What advanced statistical methods validate this compound's dose-response relationships in cytotoxicity assays?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50 values, supplemented by bootstrapping for confidence intervals. Address outliers with Grubbs' test and confirm normality via Shapiro-Wilk. For multi-dose studies, apply hierarchical Bayesian modeling to account for inter-experiment variability .
Q. What strategies optimize this compound's synthesis to achieve >95% purity and scalable yields?
- Methodological Answer : Systematically vary reaction parameters (temperature, catalyst loading) using design-of-experiments (DoE) approaches. Monitor intermediates via TLC/GC-MS and optimize purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Characterize batch consistency using ICP-MS for metal contaminants .
Q. How to investigate electron transfer mechanisms in this compound-mediated photoreactions?
- Methodological Answer : Combine transient absorption spectroscopy (femto-/nanosecond regimes) to track excited-state dynamics with cyclic voltammetry for redox potential determination. Computational modeling (TD-DFT) can predict charge-transfer pathways. Validate mechanisms using isotopic labeling (e.g., deuterated solvents) and radical scavengers (e.g., TEMPO) .
Methodological and Ethical Considerations
Q. How to integrate conflicting literature findings into a hypothesis about this compound's environmental persistence?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to categorize studies by experimental conditions (e.g., light exposure, matrix complexity). Perform meta-analysis with random-effects models to quantify heterogeneity. Experimental replication under standardized protocols (e.g., ISO 11348 for water matrices) resolves discrepancies .
Q. What ethical frameworks apply to in vivo studies of this compound's genotoxicity?
- Methodological Answer : Follow institutional animal care protocols (IACUC) for dose justification (LD50 pre-tests) and humane endpoints. Include negative/positive controls (e.g., saline and cisplatin groups). Data transparency requires preregistration on platforms like Open Science Framework, with raw data archived in FAIR-compliant repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
